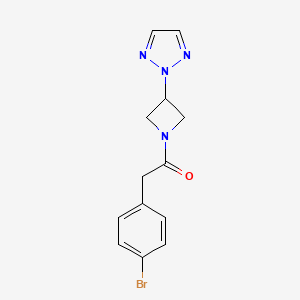
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H13BrN4O and its molecular weight is 321.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one is a novel compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a triazole moiety linked to an azetidine ring and a bromophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H12BrN3O, with a molecular weight of approximately 303.16 g/mol. The compound typically appears as a white to off-white solid and shows moderate solubility in organic solvents.
Anticancer Activity
Research indicates that compounds containing triazole and azetidine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that related triazole derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | MCF-7 | 43.4 |
Antimicrobial Activity
The azetidine and triazole components are known to enhance the antimicrobial activity of compounds. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain triazole-containing compounds were found to exhibit potent activity against Staphylococcus aureus and Escherichia coli.
The mechanisms through which this compound exerts its biological effects may involve:
Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
Receptor Interaction : It could bind to cellular receptors, modulating signal transduction pathways related to cell growth and apoptosis.
DNA Interaction : The compound may interact with DNA or RNA, influencing gene expression and cellular functions.
Study on Anticancer Effects
In a recent study focusing on the anticancer effects of triazole derivatives, researchers synthesized various analogs of this compound and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications in the bromophenyl group significantly affected potency against cancer cells .
Study on Antimicrobial Properties
Another investigation explored the antimicrobial properties of related compounds in vitro. The study found that compounds with structural similarities to this compound exhibited strong inhibition against pathogenic bacteria, highlighting the potential for developing new antibiotics based on this scaffold.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-15-5-6-16-18/h1-6,12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOPFOSFKCHBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














